1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3'-(4-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
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Overview
Description
1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique spiro structure, which is known for its stability and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base to form the benzodioxolylmethyl-piperazine intermediate.
Spiro Compound Formation: This intermediate is then reacted with an indole derivative under controlled conditions to form the spiro[indole-thiazolidine] structure.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it may serve as a probe to study the interactions of spiro compounds with biological macromolecules.
Medicine
Medicinally, it holds potential as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperazine moiety.
Industry
Industrially, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione exerts its effects is likely related to its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-(3,4-dimethoxyphenyl)ethanone
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-isopropylphenyl)carbamothioyl]piperazin-1-ium
Uniqueness
Compared to similar compounds, 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione stands out due to its unique spiro structure, which imparts stability and distinct reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C29H27BrN4O4S |
---|---|
Molecular Weight |
607.5 g/mol |
IUPAC Name |
1'-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-bromophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C29H27BrN4O4S/c30-21-6-8-22(9-7-21)34-27(35)17-39-29(34)23-3-1-2-4-24(23)33(28(29)36)18-32-13-11-31(12-14-32)16-20-5-10-25-26(15-20)38-19-37-25/h1-10,15H,11-14,16-19H2 |
InChI Key |
PLYUHHFUGOHVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5C6(C4=O)N(C(=O)CS6)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
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